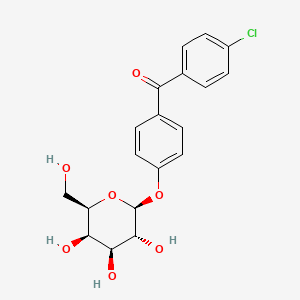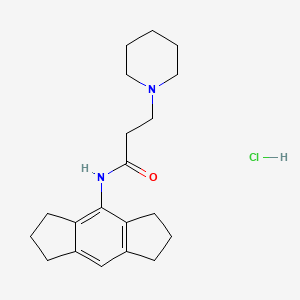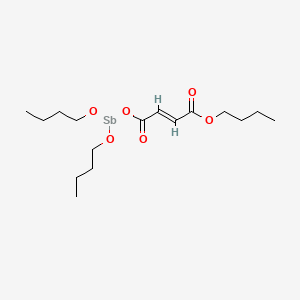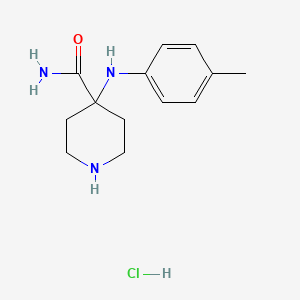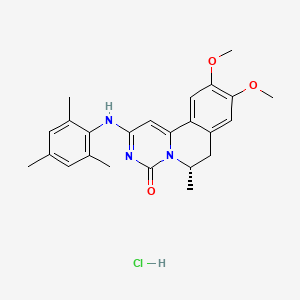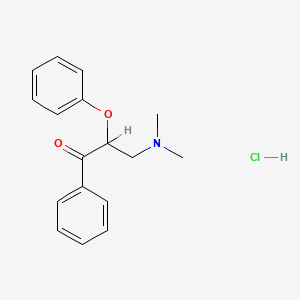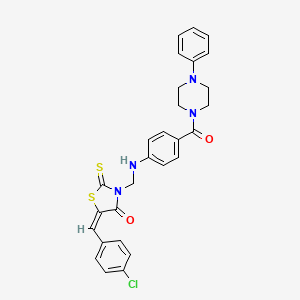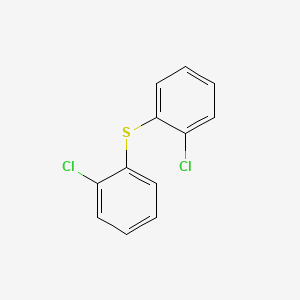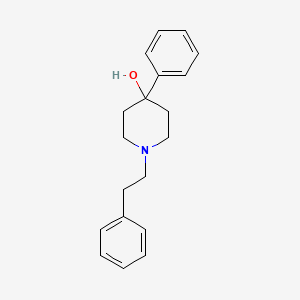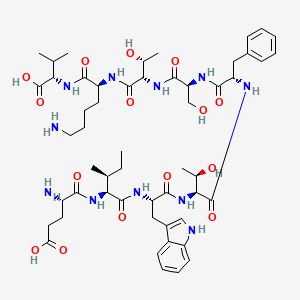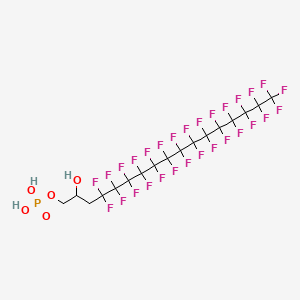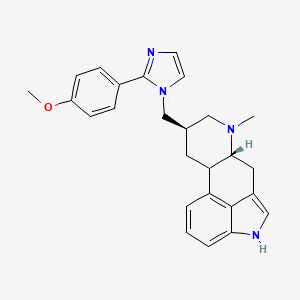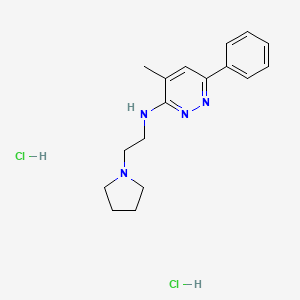
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C17H22N4·2HCl and a molecular weight of 355.31 . This compound is known for its complex structure, which includes a pyridazine ring, a phenyl group, and a pyrrolidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Unfortunately, specific details on industrial production methods are not publicly disclosed .
化学反応の分析
Types of Reactions
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include other pyridazine derivatives with similar structural features. Examples include:
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, free base
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
118269-78-6 |
|---|---|
分子式 |
C17H24Cl2N4 |
分子量 |
355.3 g/mol |
IUPAC名 |
4-methyl-6-phenyl-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H22N4.2ClH/c1-14-13-16(15-7-3-2-4-8-15)19-20-17(14)18-9-12-21-10-5-6-11-21;;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20);2*1H |
InChIキー |
VNFPPBAUIPFKFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCN2CCCC2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


